molecular formula C20H26BrN3O5 B049950 (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid CAS No. 131791-79-2

(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

Katalognummer B049950
CAS-Nummer: 131791-79-2
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: RYPPRCFTFSICQM-XHDPSFHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is a chemical compound that has been extensively researched in the scientific community. It is commonly known as BI-2536 and is a potent inhibitor of Polo-like kinase 1 (PLK1), which is a protein that plays a crucial role in cell division. The purpose of

Wirkmechanismus

BI-2536 works by inhibiting the activity of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid, which is a protein that is essential for cell division. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid plays a crucial role in the regulation of the cell cycle, and its inhibition by BI-2536 leads to the arrest of cell division and ultimately cell death. The inhibition of (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid also leads to the activation of the DNA damage response pathway, which can enhance the effectiveness of other cancer treatments.

Biochemische Und Physiologische Effekte

BI-2536 has been shown to have a potent anti-cancer effect in preclinical studies. It has been found to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, BI-2536 has been found to enhance the effectiveness of radiation therapy and chemotherapy in preclinical studies. However, the exact biochemical and physiological effects of BI-2536 on normal cells are not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BI-2536 is its potency as a (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitor. It has been found to be more potent than other (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors that are currently available. Another advantage of BI-2536 is its ability to enhance the effectiveness of other cancer treatments. However, one limitation of BI-2536 is its toxicity to normal cells. It has been found to be toxic to normal cells at high concentrations, which may limit its clinical use.

Zukünftige Richtungen

There are several future directions for the research on BI-2536. One direction is the development of more potent and selective (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid inhibitors. Another direction is the investigation of the use of BI-2536 in combination with other cancer treatments. In addition, the investigation of the use of BI-2536 in the treatment of other diseases, such as Alzheimer's disease and malaria, is an area of future research. Finally, the investigation of the exact biochemical and physiological effects of BI-2536 on normal cells is an important area of future research.

Synthesemethoden

The synthesis of BI-2536 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are commercially available and include 2-bromo-1H-indole-3-carboxylic acid, N-methyl-N-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-L-alanine methyl ester, and N-methyl-L-alanine. The synthesis process involves the coupling of these starting materials, followed by a series of purification steps to obtain the final product.

Wissenschaftliche Forschungsanwendungen

BI-2536 has been extensively studied for its potential use in cancer treatment. (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid is overexpressed in many types of cancer, and its inhibition by BI-2536 has been shown to induce cell death in cancer cells. In addition, BI-2536 has been found to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy. BI-2536 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and malaria.

Eigenschaften

CAS-Nummer

131791-79-2

Produktname

(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

Molekularformel

C20H26BrN3O5

Molekulargewicht

468.3 g/mol

IUPAC-Name

(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15+/m0/s1

InChI-Schlüssel

RYPPRCFTFSICQM-XHDPSFHLSA-N

Isomerische SMILES

C[C@@H](C(=O)N(C)[C@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C

Synonyme

2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.